2,7-Dinitrocarbazole

Description

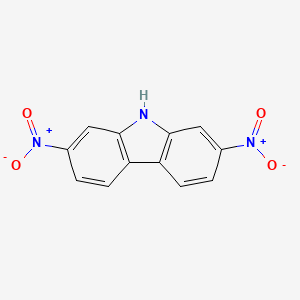

2,7-Dinitrocarbazole (CAS: 344863-34-9; molecular formula: C₁₂H₇N₃O₄, molecular weight: 257.20 g/mol) is a nitro-substituted carbazole derivative synthesized via nitration of carbazole. The compound features two nitro groups at the 2- and 7-positions of the carbazole core, which significantly influence its electronic and photophysical properties . Its synthesis typically yields a mixture of isomers, with this compound constituting 30–35% of the product and the 3,6-dinitrocarbazole isomer forming the majority (50–60%) . The compound crystallizes as golden leaflets with a melting point of 344–346°C, distinguishing it from the higher-melting 3,6-isomer (386–387°C) . Its nitro groups enhance electron-withdrawing effects, making it a candidate for applications in optoelectronics and supramolecular chemistry.

Properties

Molecular Formula |

C12H7N3O4 |

|---|---|

Molecular Weight |

257.20 g/mol |

IUPAC Name |

2,7-dinitro-9H-carbazole |

InChI |

InChI=1S/C12H7N3O4/c16-14(17)7-1-3-9-10-4-2-8(15(18)19)6-12(10)13-11(9)5-7/h1-6,13H |

InChI Key |

LJRSHKJYQVMZTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC3=C2C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2,7-substitution pattern in carbazole derivatives leads to distinct electronic properties compared to 3,6-substituted isomers. For example, 2,7-dinitrocarbazole exhibits a lower melting point than 3,6-dinitrocarbazole, likely due to reduced symmetry and weaker intermolecular interactions .

- Synthetic Yields: this compound is a minor product in nitration reactions, whereas pyridinyl ethynyl derivatives (e.g., 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole) are synthesized via cross-coupling with low yields (19%) due to steric and electronic challenges .

Spectroscopic and Electronic Properties

Key Observations :

- Nitro vs. Ethynyl Groups : Nitro groups in this compound quench fluorescence, limiting its use in emissive applications. In contrast, pyridinyl ethynyl substituents enhance conjugation and enable tunable fluorescence, as seen in 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole .

- Two-Photon Absorption : Theoretical studies show that 2,7-carbazole derivatives exhibit red-shifted absorption and higher two-photon absorption cross-sections than 3,6-isomers due to extended π-conjugation .

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted carbazoles are less common in optoelectronics due to fluorescence quenching but are valuable in explosives and dyes. Bromo and ethynyl derivatives are preferred for conjugated polymers and sensors .

- Polymer Performance : Poly(2,7-carbazole) derivatives outperform 3,6-polymers in solar cells due to improved charge transport and solubility .

Preparation Methods

Reaction Conditions and Limitations

The direct nitration of carbazole employs concentrated nitric acid under controlled temperatures (<50°C) to prevent over-nitration or decomposition. The reaction proceeds via electrophilic aromatic substitution, where the nitro group preferentially occupies the 2 and 7 positions due to the electron-donating nature of the carbazole’s nitrogen atom. However, this method faces challenges:

-

Low regioselectivity : Competing nitration at the 3 and 6 positions often occurs, necessitating tedious purification.

-

Moderate yields : Typical yields range from 40–60%, influenced by reaction time (6–24 hours) and acid concentration.

Mechanistic Insights

The nitration mechanism involves the generation of nitronium ions (NO₂⁺) from nitric acid, which attack the carbazole’s aromatic rings. The 2 and 7 positions are favored due to resonance stabilization of the intermediate σ-complex. Side reactions, such as oxidation of the carbazole backbone, are minimized by maintaining temperatures below 50°C.

Nitration of Substituted Biphenyls Followed by Cyclization

4,4′-Dibromobiphenyl as a Precursor

A patented method (CN102875447A) outlines a two-step synthesis starting from 4,4′-dibromobiphenyl:

-

Nitration :

-

Cyclization :

Key Advantages:

4,4′-Diiodobiphenyl-Based Synthesis

A two-step method adapts the above approach using 4,4′-diiodobiphenyl:

-

Nitration :

-

Reagents : Fuming nitric acid in acetic acid.

-

Product : 2-nitro-4,4′-diiodobiphenyl (mixed with 4-iodo-4′-nitrobiphenyl).

-

-

Cyclization and alkylation :

Performance Metrics:

-

Efficiency : The process avoids harsh conditions, achieving "reasonably efficient" yields.

-

Applications : The product serves as a monomer for optoelectronic polymers.

Comparative Analysis of Preparation Methods

The table below contrasts the two dominant synthesis routes:

Optimization Strategies and Recent Advances

Catalyst and Solvent Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.